![molecular formula C21H17BrN2O2 B14250985 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide CAS No. 468084-10-8](/img/structure/B14250985.png)
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its unique structure, which includes a phenanthroline core substituted with a 2-(4-methoxyphenyl)-2-oxoethyl group and a bromide counterion. The phenanthroline core is a planar, aromatic system that can coordinate with metal ions, making it useful in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide typically involves the following steps:
Formation of the Phenanthroline Core: The phenanthroline core can be synthesized via two successive Skraup reactions of glycerol with o-phenylenediamine, catalyzed by sulfuric acid and an oxidizing agent such as aqueous arsenic acid or nitrobenzene.
Substitution Reaction: The phenanthroline core is then reacted with 2-(4-methoxyphenyl)-2-oxoethyl bromide under basic conditions to introduce the 2-(4-methoxyphenyl)-2-oxoethyl group.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed on the phenanthroline core, typically using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Peroxomonosulfate ion in acidic aqueous solution.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various nucleophiles in polar solvents.
Major Products
Oxidation: N-oxides of 1,10-phenanthroline.
Reduction: Reduced forms of the phenanthroline core.
Substitution: Substituted phenanthroline derivatives.
Applications De Recherche Scientifique
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide involves its ability to coordinate with metal ions through the nitrogen atoms in the phenanthroline core. This coordination can inhibit metalloenzymes by chelating the metal ions required for their activity . Additionally, the compound’s planar structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong metal ion coordination properties.
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but a different structure.
Ferroin: A well-studied complex of 1,10-phenanthroline with iron(II), used as a redox indicator.
Uniqueness
1,10-Phenanthrolinium, 1-[2-(4-methoxyphenyl)-2-oxoethyl]-, bromide is unique due to the presence of the 2-(4-methoxyphenyl)-2-oxoethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to intercalate with DNA and modify its coordination properties with metal ions, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
468084-10-8 |
|---|---|
Formule moléculaire |
C21H17BrN2O2 |
Poids moléculaire |
409.3 g/mol |
Nom IUPAC |
1-(4-methoxyphenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C21H17N2O2.BrH/c1-25-18-10-8-15(9-11-18)19(24)14-23-13-3-5-17-7-6-16-4-2-12-22-20(16)21(17)23;/h2-13H,14H2,1H3;1H/q+1;/p-1 |
Clé InChI |
WCBRDSZJQODCRM-UHFFFAOYSA-M |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C[N+]2=CC=CC3=C2C4=C(C=CC=N4)C=C3.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
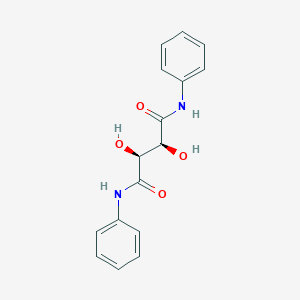
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![Pyrazino[1,2-A][1,4]diazepine](/img/structure/B14250918.png)
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
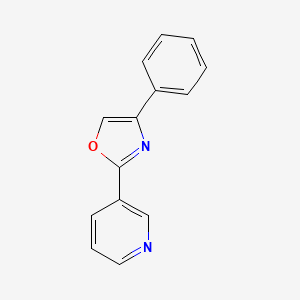
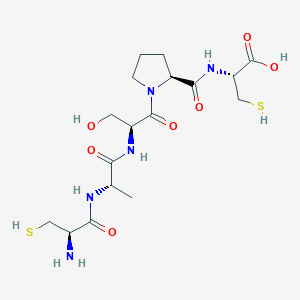
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
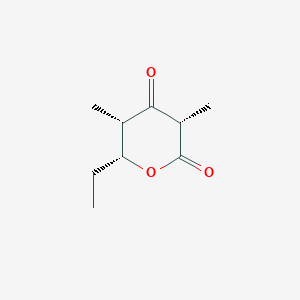
![5-[2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]oxolan-2-one](/img/structure/B14250970.png)
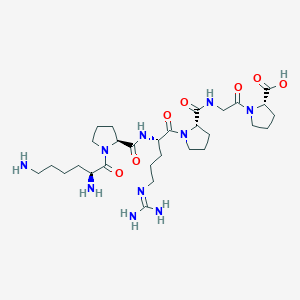
![N-[1-(4-methoxyphenyl)butylidene]hydroxylamine](/img/structure/B14250974.png)
